molecular formula C15H25NS B7997267 3-[(Di-n-butylamino)methyl]thiophenol

3-[(Di-n-butylamino)methyl]thiophenol

Cat. No.: B7997267
M. Wt: 251.4 g/mol
InChI Key: ZCOAAPZKVSTZHL-UHFFFAOYSA-N
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Description

3-[(Di-n-butylamino)methyl]thiophenol is a thiophenol derivative featuring a benzene ring substituted with a thiol (-SH) group at the 1-position and a di-n-butylamino-methyl moiety (-CH₂N(Bu)₂) at the 3-position (Fig. 1). The di-n-butylamino group is a strong electron-donating substituent, which influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

3-[(dibutylamino)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NS/c1-3-5-10-16(11-6-4-2)13-14-8-7-9-15(17)12-14/h7-9,12,17H,3-6,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOAAPZKVSTZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Di-n-butylamino)methyl]thiophenol typically involves the reaction of thiophenol with di-n-butylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(Di-n-butylamino)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents like nitric acid or bromine are used under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Nitrothiophenols, halothiophenols.

Scientific Research Applications

3-[(Di-n-butylamino)methyl]thiophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(Di-n-butylamino)methyl]thiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The di-n-butylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The thiol group can also participate in redox reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • 2-Aminothiophenol and 4-Aminothiophenol: Thiophenols with an amino (-NH₂) group at the 2- or 4-position.
  • Mercaptopyridines : Heterocyclic thiols (e.g., 2-mercaptopyridine).

The di-n-butylamino-methyl group in 3-[(Di-n-butylamino)methyl]thiophenol introduces steric bulk and electron-donating effects, distinguishing it from simpler aminothiophenols.

Acidity and Reactivity Profiles

  • Thiophenol has a pKa of 6.2 due to the relatively weak acidity of the -SH group .
  • Aminothiophenols: Electron-donating amino groups (e.g., in 2-aminothiophenol) further lower the pKa by stabilizing the thiolate anion via resonance. For example, 4-aminothiophenol is expected to have a pKa ~5.5–5.8 .
  • This compound: The di-n-butylamino group likely reduces the pKa further (estimated ~4.5–5.0) due to strong inductive and steric effects, enhancing its nucleophilicity in S-methylation or alkylation reactions .

Data Tables

Table 1. Comparative Properties of Thiophenol Derivatives

Compound pKa (Thiol) Reactivity in S-Methylation Enzyme Inhibition Efficacy (Yeast Hexokinase)
Thiophenol 6.2 Moderate Low
2-Aminothiophenol ~5.5 High High
4-Aminothiophenol ~5.8 Moderate Moderate
This compound ~4.5–5.0* Very High* Moderate–High*

*Estimated based on substituent effects.

Research Findings

  • Electronic Effects: The di-n-butylamino group in this compound enhances electron density on the aromatic ring, promoting thiolate formation and nucleophilic reactivity .
  • Tautomerism: Unlike simpler thiophenols, which can adopt thioamide-like tautomers in heterocyclic systems , the steric bulk of the di-n-butylamino group may restrict tautomeric shifts, favoring the thiol form.
  • Stability: Thiophenol derivatives are generally stable under mild conditions but may oxidize to disulfides. The di-n-butylamino group could slow oxidation by sterically shielding the -SH group .

Biological Activity

3-[(Di-n-butylamino)methyl]thiophenol is an organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H19NS
  • Molecular Weight : 221.36 g/mol
  • Canonical SMILES : CC(C)C(C)NCC1=CC=C(S)C=C1

This compound features a thiophenol moiety, which is essential for its biological interactions, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The di-n-butylamino group enhances lipophilicity, facilitating cellular uptake and interaction with biological macromolecules.

Potential Mechanisms:

  • Enzyme Inhibition : The thiol group can interact with cysteine residues in enzymes, leading to inhibition of enzymatic activity.
  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with various physiological responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (breast cancer)0.28
Compound BA549 (lung cancer)0.48
Compound CHCT-116 (colon cancer)0.16

These findings suggest that similar compounds may also exhibit significant anticancer properties, warranting further investigation into this compound's potential as an anticancer agent.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. Studies indicate that they can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Study on Piperidine Derivatives : A study focused on the design and synthesis of piperidine derivatives demonstrated that modifications to the piperidine ring could enhance binding affinity to biological targets, thereby improving therapeutic efficacy.
  • Interaction with Neurotransmitter Systems : Research indicates that compounds related to this compound may influence serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression.

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